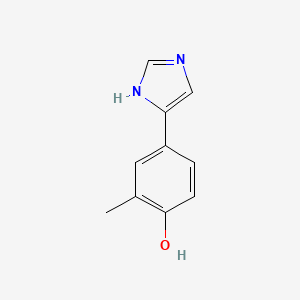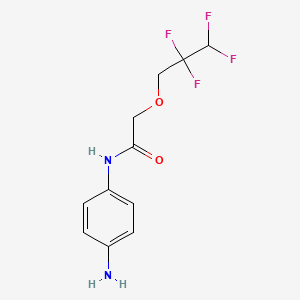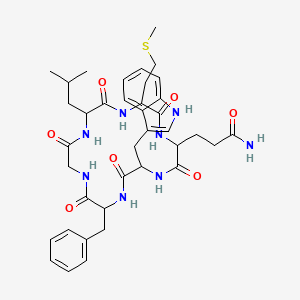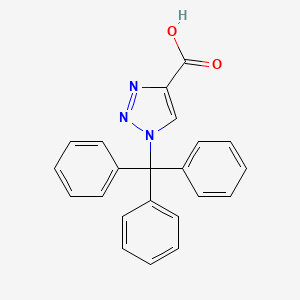
tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyethylidene group introduces unique reactivity patterns, making it a valuable intermediate in synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Addition of the Hydroxyethylidene Group: The hydroxyethylidene group can be introduced through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethylidene group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted pyrrolidine derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate serves as a versatile intermediate for constructing complex molecules
Biology
In biological research, this compound can be used as a building block for designing bioactive molecules. Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
作用机制
The mechanism by which tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethylidene group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl (E)-3-(2-hydroxyethylidene)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (E)-3-(2-hydroxyethylidene)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.
tert-Butyl (E)-3-(2-hydroxyethylidene)morpholine-1-carboxylate: Features a morpholine ring, which can impact its biological activity and solubility.
Uniqueness
The uniqueness of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structure The pyrrolidine ring provides a rigid framework, while the hydroxyethylidene group offers versatile reactivity
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl (3E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5+ |
InChI 键 |
QMCZPPCIJMJYRD-WEVVVXLNSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\CO)/C1 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)





![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)




